1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole
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Overview
Description
1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of structural elements, including a pyrrolidine ring, a sulfonyl group, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the sulfonyl group. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors through ring construction or functionalization of preformed rings.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.
Coupling with Benzoyl and Indole Moieties: The final step involves coupling the pyrrolidine-sulfonyl intermediate with benzoyl and indole moieties under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(pyrrolidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Indole Derivatives: Indole-3-acetic acid and other indole derivatives have similar indole moieties but vary in their substituents and applications.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(21-14-11-15-5-1-2-6-18(15)21)16-7-9-17(10-8-16)25(23,24)20-12-3-4-13-20/h1-2,5-10H,3-4,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSCOAMLGZBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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